4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS2/c9-2-1-5-3-6(11)8(10)7(12)4-5/h3-4,10-12H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAABSMFAMTDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S)O)S)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Aminoethyl 2,6 Bis Sulfanyl Phenol and Its Analogues
Retrosynthetic Analysis and Key Precursor Chemistry
A retrosynthetic analysis of 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol suggests several possible synthetic pathways by disconnecting the target molecule at key functional groups. The primary disconnections can be made at the carbon-sulfur (C-S) bonds and the carbon-carbon bond of the aminoethyl side chain.
Route A: Disconnection of C-S Bonds
This approach envisions the late-stage introduction of the two sulfanyl (B85325) groups. The key precursor would be 4-(2-aminoethyl)phenol , more commonly known as tyramine (B21549). This precursor is a naturally occurring compound and a readily available starting material. The synthetic challenge then becomes the selective introduction of two thiol groups at the positions ortho to the hydroxyl group, without affecting the existing side chain.
Route B: Disconnection of the Aminoethyl Side Chain
Alternatively, the 4-(2-aminoethyl) group can be constructed on a pre-functionalized phenol (B47542) ring. A logical precursor in this strategy would be 2,6-bis(sulfanyl)phenol . This intermediate could then undergo an electrophilic substitution at the para position, for example, a Friedel-Crafts acylation followed by reduction and amination, to build the side chain.
Route C: Convergent Synthesis
A more complex approach involves starting with a simpler phenol derivative, sequentially adding the substituents. For instance, one could begin with phenol, introduce a protected version of the 4-(2-aminoethyl) side chain, then perform the ortho-disulfanylation, followed by deprotection. A critical aspect of this route is the order of operations to manage the directing effects of the substituents at each step. masterorganicchemistry.com
The chemistry of key precursors is central to these strategies.
Tyramine (4-(2-aminoethyl)phenol): Its synthesis can be achieved from phenol through various methods, including a two-stage process starting from 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol. google.com The presence of the primary amine and the phenolic hydroxyl group necessitates the use of protecting groups during subsequent electrophilic substitutions.
Phenol: As a fundamental building block, its reactions are well-documented. The hydroxyl group is a powerful activating, ortho-, para-director in electrophilic aromatic substitution. mlsu.ac.in
2,6-Dichlorophenol: This compound can serve as a precursor to 2,6-bis(sulfanyl)phenol. It can be synthesized through methods like the chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org Another route involves the nitration of 2,6-dichlorophenol, followed by reduction to yield 2,6-dichloro-4-aminophenol. google.com
Development and Optimization of Multi-Step Synthetic Routes
Based on the retrosynthetic analysis, multi-step pathways can be designed. The optimization of these routes involves selecting the right reagents, protecting groups, and reaction conditions to maximize yield and regioselectivity.
Introducing two sulfanyl groups selectively at the ortho-positions of a phenol is a significant challenge. The strong activating nature of the hydroxyl group can lead to polysubstitution if not controlled. mlsu.ac.in
Several strategies can be considered:
Direct Thiolation: This could involve reacting a suitable phenol precursor with a sulfur electrophile. For example, reaction with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) in the presence of a Lewis acid could potentially lead to the desired disubstituted product. However, controlling the reaction to prevent polymerisation and other side products is difficult.
Directed Ortho-Metalation: A more controlled method involves the use of a directing group. The phenolic hydroxyl group can be protected, and then a directed ortho-metalation (DoM) can be performed using a strong base like n-butyllithium. The resulting ortho-lithiated species can then be quenched with an electrophilic sulfur source (e.g., elemental sulfur followed by reduction) to install the thiol groups. This process could be performed sequentially to achieve disubstitution.
Newman-Kwart Rearrangement: This method involves converting the phenol to an O-thiocarbamate, followed by a thermal rearrangement to the S-aryl thiocarbamate, and subsequent hydrolysis to yield the thiol. To achieve 2,6-disubstitution, one could start with a 2,6-dihydroxy-substituted precursor.
Catalytic C-H Thiolation: Recent advances have shown that transition metal catalysts can achieve regioselective C-H functionalization. For instance, a Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been reported, which could potentially be adapted for disubstitution. nih.gov
| Method | Description | Potential Advantages | Potential Challenges |
| Direct Electrophilic Thiolation | Reaction of a phenol with a sulfur electrophile (e.g., S₂Cl₂). | Potentially a one-step process. | Low regioselectivity, risk of polysubstitution and side reactions. |
| Directed Ortho-Metalation (DoM) | Lithiation at the ortho position directed by the hydroxyl group, followed by quenching with sulfur. | High regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Newman-Kwart Rearrangement | Thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis. | Good for introducing a single thiol group; adaptable for specific precursors. | Requires high temperatures and multiple synthetic steps. |
| Transition-Metal Catalysis | C-H activation at the ortho position using a metal catalyst (e.g., Co, Rh, Ru) and a thiol source. nih.gov | High regioselectivity under milder conditions. | Catalyst cost and sensitivity; may require specific directing groups. |
The introduction of the aminoethyl side chain at the para-position can be accomplished through several established synthetic transformations.
Starting with a Precursor: The most straightforward approach is to use a starting material that already contains the side chain or a precursor to it, such as tyramine or 4-hydroxyphenethyl alcohol. A patented method describes the synthesis of tyramine by heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid to form an intermediate 4-(2-bromoethyl)phenol, which is then treated with ammonia (B1221849). google.com
Friedel-Crafts Acylation: A phenol or a protected derivative can be acylated with a two-carbon unit at the para-position. For example, reaction with chloroacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid would yield a 4-(2-haloacetyl)phenol.
Post-Acylation Modifications: The resulting α-haloketone is a versatile intermediate. The ketone can be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction. The halide can then be converted to the amine via methods such as the Gabriel synthesis, azide (B81097) reduction, or direct amination. A retrosynthetic pathway for 4-aminobenzoic acid illustrates a similar logic, involving side-chain oxidation and nitration. youtube.com
Achieving the precise 2,4,6-substitution pattern is the cornerstone of this synthesis. The powerful ortho-, para-directing effect of the phenolic hydroxyl group is the primary tool for controlling regioselectivity. mlsu.ac.in
Blocking Groups: To ensure exclusive ortho-substitution when desired, the more reactive para-position can be temporarily blocked. Sulfonic acid (–SO₃H) is an excellent choice for a reversible blocking group. The para-position of a phenol can be sulfonated, followed by electrophilic substitution at the two ortho-positions. Subsequently, the sulfonyl group can be removed by heating in dilute acid to yield the 2,6-disubstituted product. masterorganicchemistry.com
Order of Reactions: The sequence of reactions is critical. For instance, introducing the bulky sulfanyl groups first might sterically hinder the subsequent introduction of the side chain at the para-position. Conversely, introducing the side chain first provides an "anchor" and the remaining ortho-positions are activated for subsequent sulfanylation.
Catalyst Control: Modern synthetic methods increasingly rely on catalysts to dictate regioselectivity, overriding the inherent directing effects of the functional groups. nih.govnih.gov This allows for C-H functionalization at positions that might otherwise be inaccessible. rsc.org
Stereochemistry is not a factor in the final achiral target molecule. However, if any of the synthetic intermediates were to contain chiral centers, their control would need to be addressed through asymmetric synthesis or resolution techniques.
Green Chemistry Principles and Sustainable Synthetic Approaches
Incorporating green chemistry principles into the synthesis is crucial for modern organic chemistry. paperpublications.org This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.
Alternative Solvents: Traditional organic syntheses often use volatile and toxic solvents. Replacing these with greener alternatives like water or ethanol (B145695) is highly desirable. Oxidative polymerization of phenol has been demonstrated in water, suggesting the potential for aqueous-phase reactions. tandfonline.com A protocol for synthesizing substituted phenols via ipso-hydroxylation of arylboronic acids uses ethanol as the solvent. rsc.org
Catalysis: The use of recyclable and non-toxic catalysts is a core principle of green chemistry. numberanalytics.com This includes biocatalysts, phase-transfer catalysts, and solid-supported catalysts that can be easily separated from the reaction mixture and reused.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org C-H activation reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates. rsc.org
| Green Chemistry Principle | Application in the Synthesis of Phenolic Compounds | Reference |
| Safer Solvents | Use of water or ethanol as the reaction medium, reducing reliance on hazardous organic solvents. | tandfonline.comrsc.org |
| Catalysis | Employment of recyclable catalysts, such as solid acid catalysts or reusable transition metal complexes, to minimize waste. | rsc.orgnumberanalytics.com |
| Atom Economy | Utilizing C-H functionalization strategies to build complexity without the need for protecting groups or pre-functionalization. | nih.govrsc.org |
| Renewable Feedstocks | Using biomass-derived phenols as starting materials for the synthesis. | numberanalytics.com |
Purification, Isolation, and Yield Optimization Techniques for the Compound
The final compound, this compound, possesses multiple reactive functional groups: an acidic phenol, a basic amine, and two easily oxidizable thiols. This complexity makes purification challenging.
Purification Strategies:
Chromatography: Due to the compound's polarity, normal-phase silica (B1680970) gel chromatography might be effective. However, the acidic nature of silica could interact with the basic amine. Using a deactivated silica gel or an alternative stationary phase like alumina (B75360) might be necessary. To prevent oxidation of the thiol groups to disulfides, all purification steps, including chromatography, should ideally be performed under an inert atmosphere (e.g., nitrogen or argon), and solvents should be degassed. stackexchange.com Covalent chromatography using a resin like Thiopropyl, which specifically binds to thiol-containing molecules, could be a highly selective method for isolation. gbiosciences.com
Crystallization: If the final compound is a stable solid, crystallization or recrystallization would be an excellent method for purification. The choice of solvent would be critical and would need to be determined empirically. The purification of similar compounds like 4-aminophenol (B1666318) often involves careful pH control and cooling to induce precipitation while impurities remain in solution. google.com
Extraction: Liquid-liquid extraction can be used to remove impurities based on their solubility and acid-base properties. By carefully adjusting the pH of an aqueous solution, the target compound can be selectively protonated or deprotonated and moved between aqueous and organic layers.
Yield Optimization:
Optimizing the reaction conditions (temperature, concentration, reaction time) for each step of the synthesis is paramount.
The choice of protecting groups for the amine and phenol functionalities must be carefully considered to ensure they are stable during subsequent reactions but can be removed in high yield at the end of the synthesis.
Chemical Reactivity and Mechanistic Investigations of 4 2 Aminoethyl 2,6 Bis Sulfanyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. ucalgary.cabyjus.combritannica.com This activation is most pronounced at the ortho and para positions relative to the hydroxyl group.
Acid-Base Equilibrium and Proton Transfer Mechanisms
Proton transfer is a fundamental process in many reactions involving phenols. In the presence of a base, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This anion is a more potent nucleophile than the neutral phenol (B47542) and can participate in various reactions. The aminoethyl group can also be protonated in acidic conditions, forming an ammonium (B1175870) cation, which would alter the electronic properties of the ring and its reactivity.
Table 1: Comparison of Acidity for Related Functional Groups This table presents typical pKa values for functional groups found in analogous compounds to infer the properties of 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol.
| Compound | Functional Group | Typical pKa |
| Phenol | Phenolic -OH | 9.95 |
| Thiophenol | Thiol -SH | 6.62 wikipedia.org |
| p-Aminophenol | Phenolic -OH | 10.3 |
| Ethanethiol | Thiol -SH | 10.6 |
Electrophilic Aromatic Substitution Pathways on the Phenol Ring
The hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. ucalgary.cabyjus.combritannica.com The aminoethyl group is also activating and ortho-, para-directing. The two thiol groups are ortho-, para-directing as well. Given the substitution pattern of this compound, the para position to the hydroxyl group is occupied by the aminoethyl group. The two ortho positions are occupied by the thiol groups. Therefore, further electrophilic substitution on the aromatic ring is sterically hindered and electronically complex.
However, phenols are highly reactive towards electrophilic aromatic substitution, often not requiring a Lewis acid catalyst. byjus.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org For this compound, the positions most susceptible to attack would be the remaining open positions on the ring, though the combined directing effects of the existing groups would need to be considered.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table predicts the likely positions of further substitution on the aromatic ring based on the directing effects of the existing functional groups.
| Functional Group | Directing Effect | Predicted Substitution Position(s) |
| -OH (at C1) | ortho, para | C2, C4, C6 |
| -CH2CH2NH2 (at C4) | ortho, para | C3, C5 |
| -SH (at C2 and C6) | ortho, para | C3, C4, C5 |
Note: The combined influence of all groups and steric hindrance will determine the final substitution pattern.
Etherification and Esterification Reaction Mechanisms
The phenolic hydroxyl group can undergo etherification to form phenol ethers. A common method is the Williamson ether synthesis, where the phenol is first converted to a more nucleophilic phenoxide ion by a strong base, which then reacts with an alkyl halide. ambeed.com Alternatively, phenols can be etherified by reaction with alcohols in the presence of an acid catalyst. google.com
Esterification of phenols is generally slower than that of alcohols. libretexts.org Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used instead of carboxylic acids. libretexts.org The reaction of phenol with an acyl chloride produces a phenyl ester and hydrogen chloride. libretexts.org To increase the reaction rate, the phenol can first be converted to the more reactive phenoxide ion. libretexts.org
Reactivity of the Thiol (-SH) Functional Groups
The two thiol groups at the 2 and 6 positions of the aromatic ring are expected to exhibit reactivity characteristic of thiophenols.
Oxidation-Reduction Pathways, Including Disulfide Formation
A characteristic reaction of thiols is their oxidation to disulfides. rsc.orgsci-hub.selibretexts.org This can be achieved with a variety of mild oxidizing agents, including molecular oxygen, especially in the presence of a base or metal catalyst. wikipedia.orgrsc.org The two thiol groups in this compound can potentially undergo intramolecular oxidation to form a cyclic disulfide or intermolecular oxidation to form polymeric structures linked by disulfide bonds. The oxidation of thiols to disulfides is a reversible process, and the disulfide can be reduced back to the thiol. wikipedia.org
Thioether Formation and Alkylation Reactions
Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily undergo alkylation with alkyl halides to form thioethers (also known as sulfides). wikipedia.orgmasterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis but for sulfur. masterorganicchemistry.com The high nucleophilicity of the thiolate anion makes this a very efficient method for forming carbon-sulfur bonds. wikipedia.org For this compound, both thiol groups can potentially be alkylated to form a bis(thioether). It is also possible to achieve selective mono-alkylation under controlled conditions.
Table 3: Common Reactions of Thiol Groups This table summarizes the expected reactivity of the thiol groups in this compound based on the known chemistry of thiophenols.
Nucleophilic Reactivity and Addition Mechanisms
The sulfur atoms of the sulfanyl (B85325) groups and the nitrogen atom of the primary amine are the primary nucleophilic centers in this compound. The phenolic oxygen, while nucleophilic, is generally less so than the thiols and amine, especially under neutral or acidic conditions.
The sulfanyl groups, as soft nucleophiles, are expected to readily participate in nucleophilic addition reactions, particularly Michael additions to α,β-unsaturated carbonyl compounds. acs.orgacs.org The reactivity is enhanced by the formation of the more nucleophilic thiolate anion under basic conditions. youtube.commasterorganicchemistry.com The mechanism involves the attack of the sulfur atom on the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. acs.org
Table 1: Expected Nucleophilic Addition Reactions
| Reactant Type | Reaction | Expected Product |
| α,β-Unsaturated Ketone | Michael Addition | Thioether adduct |
| α,β-Unsaturated Ester | Michael Addition | Thioether adduct |
| Epoxide | Ring-opening | β-Hydroxy thioether |
Studies on the reaction of thiols with deoxynivalenol, which contains both an α,β-unsaturated ketone and an epoxide, have shown that thiols can react with both functional groups, with the reaction at the epoxide being irreversible. acs.org This suggests that this compound could react with electrophiles containing multiple reactive sites.
C-S Bond Cleavage Mechanisms
Carbon-sulfur bonds in thiophenols and their derivatives can be cleaved under various conditions, often mediated by transition metals or photochemical stimuli. unipr.itacs.org Transition metal-mediated hydrolysis of C–S bonds has been explored as a desulfurization strategy, converting thiols to phenols/alcohols. acs.org For instance, visible light-triggered photoredox catalysis can induce the mesolytic cleavage of the C–S bond in benzylic thioethers to generate carbocation intermediates, which can then participate in C-C or C-N bond formation. unipr.it
In the context of biological systems, the C-S lyase reaction, often mediated by pyridoxal (B1214274) 5'-phosphate (PLP), is a key mechanism for C-S bond cleavage. This is observed in the biosynthesis of ergothioneine, where a PLP-dependent C-S lyase cleaves a sulfoxide (B87167) C-S bond. organic-chemistry.org Although the sulfanyl groups in the target molecule are not part of a larger biosynthetic pathway in this context, enzymatic or biomimetic systems could potentially effect their cleavage.
Reactivity of the Primary Amino (-NH2) Group
The primary amino group on the ethyl side chain is a key site of reactivity, exhibiting typical behavior of aliphatic amines.
Amine Reactions (e.g., Acylation, Imine Formation, Schiff Base Condensation)
The primary amino group is expected to readily undergo N-acylation with acylating agents like acyl chlorides or anhydrides to form amides. youtube.comnih.gov This reaction is fundamental in organic synthesis and can be catalyzed by enzymes like aminoacylases in aqueous media. nih.gov
Condensation of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. scholarsresearchlibrary.comnih.govrsc.orgorientjchem.orgearthlinepublishers.com This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The formation of Schiff bases is a widely used reaction for creating new C=N bonds and has applications in coordination chemistry and materials science. scholarsresearchlibrary.comearthlinepublishers.com For instance, Schiff bases derived from 2-aminothiophenol (B119425) and various aldehydes have been synthesized and used to form metal complexes. scholarsresearchlibrary.comorientjchem.orgearthlinepublishers.com
Table 2: Expected Reactions of the Primary Amino Group
| Reagent | Reaction Type | Product |
| Acyl Chloride | Acylation | N-acylated amide |
| Aldehyde | Imine Formation | Schiff Base |
| Ketone | Imine Formation | Schiff Base |
Intramolecular Cyclization and Rearrangement Reactions
The presence of nucleophilic sulfanyl groups and an amino group on the same molecule, albeit separated by a flexible ethyl chain from the thiols, opens up the possibility of intramolecular reactions. However, the most well-documented intramolecular cyclizations for related structures involve ortho-aminothiophenols reacting with carboxylic acids or their derivatives to form benzothiazoles. organic-chemistry.orgwisdomlib.orgnih.govindexcopernicus.comresearchgate.net In these reactions, the amino and thiol groups are directly attached to the aromatic ring in an ortho relationship, facilitating the ring closure.
For this compound, an analogous intramolecular cyclization involving the amino group and one of the sulfanyl groups to form a seven-membered ring is sterically less favorable than the five-membered ring formation in benzothiazoles. However, under specific conditions, particularly with activation of the sulfanyl group or the amino group, such cyclizations could potentially occur. Oxidative conditions can also promote intramolecular coupling reactions in related bis(1,3-dithiole) compounds. rsc.org
Detailed Kinetic and Thermodynamic Studies of Specific Reaction Mechanisms
While no specific kinetic or thermodynamic data exists for this compound, studies on related reactions provide a framework for understanding the factors that would govern its reactivity.
For nucleophilic addition of thiols to enones, the reaction rate is influenced by the electron density of the alkene and the stability of the resulting carbon-centered radical intermediate. acs.orgacs.org The kinetics of thiol-Michael additions are often studied using techniques like Fourier transform infrared (FTIR) spectroscopy to monitor the disappearance of reactant functional groups in real-time. nsf.gov The ratio of the propagation rate constant (kP) to the chain transfer rate constant (kCT) is a key parameter in thiol-ene click chemistry. acs.org
Kinetic studies of phenol oxidation by radicals have been extensively investigated, with Arrhenius parameters determined for hydrogen atom abstraction. indexcopernicus.com The kinetics of cisplatin (B142131) reacting with thiols have also been studied, revealing pseudo-first-order rate constants. nih.gov
The auto-oxidation of aminophenols is another area where kinetic studies have been performed, showing a dependence on pH and temperature. researchgate.net Such studies on model systems would be invaluable for predicting the stability and reaction rates of this compound under various conditions.
Table 3: Relevant Kinetic and Thermodynamic Parameters from Analogous Systems
| Reaction Type | System Studied | Key Findings | Reference |
| Thiol-Ene Reaction | Various thiols and alkenes | Reaction kinetics are controlled by the kP/kCT ratio. | acs.org |
| Thiol-Michael Addition | Thiols and α,β-unsaturated ketones | Substituent effects on the enone influence reaction exothermicity and activation energy. | acs.org |
| Phenol Oxidation | Phenols and DPPH radical | Arrhenius parameters and bond dissociation enthalpies determined. | indexcopernicus.com |
| Aminophenol Auto-oxidation | 2-Aminophenol | Follows first-order kinetics; rate is pH and temperature-dependent. | researchgate.net |
Coordination Chemistry and Metal Complexation of 4 2 Aminoethyl 2,6 Bis Sulfanyl Phenol
Ligand Design Principles for Multidentate Thiol-Phenol-Amine Systems
The design of multidentate ligands like 4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol is guided by several key principles aimed at creating stable and specific metal complexes. The strategic placement of different donor atoms on a single molecular scaffold allows the ligand to bind to a metal ion through multiple points, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands. numberanalytics.com
This particular ligand combines hard, soft, and borderline donor atoms according to the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgnih.gov The phenolic oxygen and the primary amine nitrogen are considered 'hard' donors, preferring to coordinate with hard metal ions. In contrast, the two thiol sulfur atoms are 'soft' donors, showing a strong affinity for soft metal ions. wikipedia.orgnih.gov This built-in diversity allows for selective binding and the potential for the ligand to bridge different types of metal centers.
Chelation Modes and Binding Preferences (S-, O-, N-Donor Atoms)
The this compound ligand offers a variety of chelation modes due to the presence of its O, N, and S donor atoms. The specific mode of coordination is heavily influenced by the nature of the metal ion involved.
S-Donor (Thiol/Thiolate): The two thiol groups are typically the most reactive sites for soft transition metals. wikipedia.org Upon deprotonation, the resulting thiolate anions (RS⁻) act as excellent soft Lewis bases and are powerful π-donors. wikipedia.org They can coordinate to a single metal center as terminal ligands or act as bridging ligands between two or more metal ions, leading to the formation of dimeric or polymeric structures. wikipedia.orgxmu.edu.cn The coordination with soft metals like Pd(II) or Hg(II) is expected to be dominated by the strong metal-sulfur interaction. wikipedia.orgnih.gov
O-Donor (Phenol/Phenolate): The phenolic hydroxyl group, upon deprotonation to a phenolate, acts as a hard O-donor. researchgate.net It readily coordinates with a variety of transition metals and can also function as a bridging ligand.
N-Donor (Amine): The primary amine of the ethylamine (B1201723) side chain is a hard N-donor. It typically coordinates with a metal ion to form a stable five-membered chelate ring involving the N-C-C-metal framework. nih.govnih.gov
Given its structure, the ligand can act as a tridentate (N,S,O), tetradentate (N,S,S,O), or even as a bridging ligand connecting multiple metal centers. For example, coordination through the amine nitrogen and one of the thiol sulfurs would form a chelate ring, a common binding motif for such systems. nih.gov The combination of donor atoms allows for fine-tuning the electronic environment of the metal center, which is crucial for applications in catalysis and materials science. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The ligand itself would be prepared through a multi-step organic synthesis, likely starting from a precursor like 4-(2-aminoethyl)phenol.
A common method for complex synthesis is the salt metathesis reaction, where an alkali metal salt of the deprotonated ligand (especially the thiolates) is reacted with a transition metal halide. wikipedia.org Alternatively, the neutral ligand can be reacted directly with a metal salt, often with the addition of a weak base to facilitate deprotonation of the phenol (B47542) and thiol groups. nih.govrsc.orgresearchgate.net
The resulting complexes are characterized by a suite of analytical techniques:
Spectroscopy: Infrared (IR) spectroscopy is used to identify the coordination of the donor groups by observing shifts in the stretching frequencies of N-H, O-H, and S-H bonds. nih.govnanobioletters.com UV-Visible spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution, although paramagnetic complexes may yield broadened signals. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov
Transition metal ions, particularly those from the later d-block, form stable complexes with ligands containing sulfur, nitrogen, and oxygen donors.
Copper(II): As a borderline metal ion, Cu(II) can coordinate to all three types of donor atoms present in the ligand. It frequently adopts a square planar or distorted octahedral geometry. nih.govresearchgate.net Complexes with similar ligands suggest that Cu(II) could coordinate in a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net
Palladium(II): As a soft metal ion, Pd(II) has a very strong affinity for the soft thiol donors. gcnayanangal.com It almost exclusively prefers a square planar coordination geometry. The coordination is likely to be dominated by the formation of strong Pd-S bonds.
Zinc(II): Zn(II) is a borderline hard metal ion with a d¹⁰ electronic configuration. It typically favors a tetrahedral coordination geometry, though octahedral structures are also known. nih.govresearchgate.net It would be expected to coordinate readily with the N, O, and S donors of the ligand.
The stoichiometry of the complexes formed with this compound can vary, with common ratios being 1:1 and 1:2 (metal:ligand). researchgate.net The multidentate nature of the ligand can also facilitate the formation of polynuclear complexes where the ligand bridges two or more metal centers. researchgate.netresearchgate.net
The geometry of the coordination complexes is determined by the coordination number and the electronic configuration of the central metal ion. youtube.com
Tetrahedral: Expected for d¹⁰ ions like Zn(II). nih.gov
Square Planar: Common for d⁸ ions like Pd(II) and often for Cu(II). nih.govresearchgate.net
Octahedral: Possible for many transition metals, often achieved by the coordination of two tridentate ligands or through the inclusion of solvent molecules in the coordination sphere. nih.gov
Isomerism is also possible, including geometric isomers (cis/trans) depending on the arrangement of the ligands around the metal center, particularly in square planar and octahedral complexes.
The formation of a metal complex is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which is related to enthalpy (ΔH) and entropy (ΔS) changes. numberanalytics.com The thermodynamic stability of a complex in solution is quantified by its stability constant (K), with a larger value indicating a more stable complex. gcnayanangal.com
The enthalpy of formation is largely driven by the strength of the metal-ligand bonds. numberanalytics.com The formation of strong covalent bonds between soft or borderline transition metals and the soft thiolate donors contributes to a highly negative (favorable) enthalpy change. acs.org The stability of complexes with related ligands has been shown to follow orders such as Hg(II) > Zn(II) > Cd(II), which is influenced by factors like the metal's electronegativity and ionic radius. gcnayanangal.combyu.edu
| Factor | Thermodynamic Influence on Complex Formation |
| Enthalpy (ΔH) | Becomes more negative (favorable) with the formation of strong metal-ligand bonds, especially with soft thiolate donors. numberanalytics.com |
| Entropy (ΔS) | Increases significantly (favorable) due to the chelate effect, as one multidentate ligand displaces several solvent molecules. numberanalytics.com |
| Gibbs Free Energy (ΔG) | Becomes more negative (spontaneous formation) due to favorable enthalpy and entropy changes, leading to high stability constants. numberanalytics.com |
Coordination with Main Group, Lanthanide, and Actinide Elements
While extensive research on the coordination of this compound with these elements is not widely available, predictions can be made based on established chemical principles.
Main Group Elements: Soft main group metal ions like Lead(II) (Pb²⁺) and Mercury(II) (Hg²⁺) would be expected to form highly stable complexes with this ligand, primarily through strong interactions with the soft thiol donor atoms. nih.gov
Lanthanide Elements: Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. While they have a lower affinity for sulfur, complexes with related phenol-containing Schiff base ligands have been synthesized. researchgate.net It is plausible that lanthanides could coordinate to the phenolic oxygen and potentially the amine nitrogen of this ligand, possibly forming polynuclear structures. researchgate.net
Actinide Elements: There is currently no available information from the search results regarding the complexation of this compound with actinide elements.
Electronic Structure and Redox Properties of Metal Complexes
No data is available on the electronic structure or redox properties of metal complexes involving this compound.
Biological Interactions and Mechanistic Insights
Metabolite Formation Pathways in In Vitro Systems or Model Organisms (non-human, non-clinical)Information regarding the metabolic fate of 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol, including the identification of metabolites formed in in vitro systems or non-human model organisms, is not available.
Due to the absence of research data, the creation of detailed research findings and interactive data tables as requested is not possible at this time.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminoethyl side chain, and the protons of the amine, hydroxyl, and sulfanyl (B85325) functional groups. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the phenol (B47542) ring. For instance, the protons on the aromatic ring would likely appear as a singlet, given the symmetrical substitution. The ethyl chain would present as two triplets. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The chemical shifts of the carbon atoms would be indicative of their electronic environment. For example, the carbon atom attached to the hydroxyl group would exhibit a characteristic downfield shift.
Conformational and Dynamic Studies: Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to study the through-space proximity of protons, providing insights into the preferred conformation of the aminoethyl side chain relative to the phenol ring. Furthermore, variable temperature NMR studies could reveal information about the rotational barriers around the C-C and C-N bonds of the side chain and any dynamic exchange processes involving the labile protons of the -OH, -SH, and -NH₂ groups.
Mass Spectrometry (MS) for Reaction Monitoring and Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Reaction Monitoring: During the synthesis of this compound, mass spectrometry, likely coupled with a chromatographic technique such as liquid chromatography (LC-MS), would be used to monitor the progress of the reaction. This would allow for the identification of the starting materials, intermediates, and the final product in the reaction mixture.
Structural Elucidation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be crucial for confirming the structure. Key fragmentation pathways would likely involve the cleavage of the C-C bond of the aminoethyl side chain (benzylic cleavage) and the loss of small neutral molecules such as water or hydrogen sulfide.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Bonding Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds.
Functional Group Analysis: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
S-H stretching: A weak band around 2550-2600 cm⁻¹ for the sulfanyl groups.
C-H stretching: Bands for both aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
N-H bending: A band around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the presence of the aromatic ring and the sulfur atoms, certain vibrations might be more Raman active than IR active. This technique would be particularly useful for studying the S-H and C-S bonds. Surface-enhanced Raman scattering (SERS) could be employed to enhance the signal intensity, especially if the molecule is adsorbed onto a metal surface.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.
Electronic Transitions: The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the benzene (B151609) ring. The presence of the hydroxyl, amino, and sulfanyl substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact position and intensity of these bands would provide information about the electronic structure of the molecule.
Complexation Studies: Changes in the UV-Vis spectrum upon the addition of metal ions could be used to study the formation of metal complexes. The coordination of the sulfanyl and amino groups to a metal center would alter the electronic structure of the molecule, leading to shifts in the absorption bands. This would allow for the determination of complex stoichiometry and binding constants.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.
Solid-State Structure: If suitable crystals of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the molecule in the crystal lattice and provide definitive proof of its connectivity.
Intermolecular Interactions: The crystal structure would also reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl, amino, and sulfanyl groups, as well as π-π stacking interactions between the aromatic rings. Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for detecting species with unpaired electrons.
Radical Intermediates: While this compound itself is not a radical, EPR spectroscopy could be used to study any paramagnetic species that might be formed during its synthesis or subsequent reactions. For example, oxidation of the phenol or sulfanyl groups could potentially lead to the formation of radical intermediates, which could be detected and characterized by EPR.
Metal Complexes: If this compound were used to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a valuable tool for probing the coordination environment of the metal center. The EPR spectrum would provide information about the oxidation state, spin state, and the nature of the ligands coordinated to the metal.
Circular Dichroism (CD) Spectroscopy for Chiral Systems
Circular Dichroism (CD) spectroscopy is used to study chiral molecules, as it measures the differential absorption of left and right circularly polarized light.
Chirality: The parent molecule, this compound, is achiral. Therefore, it would not exhibit a CD spectrum. However, if the molecule were to be derivatized in a way that introduces a chiral center, or if it were to form a complex with a chiral molecule or a metal ion in a chiral environment, then CD spectroscopy could be used to study the stereochemical properties of the resulting system.
Applications in Materials Science and Functional Technologies
Integration into Polymer Matrices and Polymerization Reactions
The molecular architecture of 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol makes it a highly promising monomer or functional additive for polymer synthesis. The two thiol (-SH) groups are particularly reactive and can participate in various polymerization reactions.
One of the primary mechanisms for integrating this compound into a polymer backbone is through oxidative polymerization . Thiophenols are known to undergo electrooxidative polymerization to form poly(phenylene sulfide) (PPS) type structures. researchgate.netresearchgate.net In the case of this compound, the two thiol groups could react to form a cross-linked or branched poly(phenylene disulfide) network. The aminoethyl and hydroxyl groups would remain as pendant functionalities along the polymer chain, imparting specific properties such as hydrophilicity, sites for further chemical modification, and potential for metal ion chelation.
Another significant pathway is thiol-ene polymerization , a click chemistry reaction that involves the radical-mediated addition of a thiol to a double bond (ene). This compound could act as a dithiol crosslinker in formulations with di- or multi-functional enes, leading to the formation of highly uniform polymer networks under mild conditions, often initiated by UV light. mdpi.com
Furthermore, the amino group offers an additional site for polymerization. It can react with monomers such as epoxides or isocyanates, allowing the compound to be incorporated into epoxy resins or polyurethanes. This dual reactivity (thiol and amine) makes it a versatile building block for creating complex, multifunctional polymer architectures. For instance, it could be used to synthesize polymers with enhanced thermal stability, chemical resistance, and adhesive properties, characteristic of sulfur-containing polymers. acs.org
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Groups | Resulting Polymer Structure | Key Features |
| Oxidative Polymerization | Thiol (-SH) | Poly(phenylene disulfide) backbone | Creates a conductive or semi-conductive polymer network. |
| Thiol-Ene Polymerization | Thiol (-SH) | Cross-linked network with thioether linkages | Efficient, often UV-initiated, forms uniform networks. |
| Polycondensation | Amino (-NH2) | Polyamide, Polyurethane, or Epoxy Resin | Incorporates the molecule into various thermoset or thermoplastic materials. |
Design and Synthesis of Functional Materials (e.g., Coatings, Adsorbents)
The unique combination of functional groups in this compound makes it an excellent candidate for the design of specialized functional materials, particularly coatings and adsorbents.
Coatings: The thiol groups exhibit strong affinity for metal surfaces, especially noble metals like gold, silver, and copper, forming stable self-assembled monolayers (SAMs). nih.govmdpi.com This property is fundamental for creating anti-corrosion and protective coatings on metallic substrates. A polymer derived from this compound could form a robust, chemically-resistant film. The amino and hydroxyl groups can enhance adhesion to various substrates through hydrogen bonding and can also be used to impart specific surface properties, such as hydrophilicity or biocompatibility.
Adsorbents: The presence of soft sulfur atoms (in the thiol groups) and hard nitrogen and oxygen atoms (in the amino and hydroxyl groups) makes the molecule an effective chelating agent for a wide range of metal ions. This is based on the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft thiol groups would show high affinity for soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), while the harder amino and hydroxyl groups could coordinate with harder metal ions.
A polymer or a functionalized silica (B1680970) gel incorporating this compound could therefore be used as a highly efficient adsorbent for the removal of toxic heavy metal ions from industrial wastewater. The porous structure of such a material would allow for a high surface area, maximizing the number of available binding sites.
Surface Chemistry and Adsorption Phenomena for Sensor Development
The surface chemistry of this compound is dominated by the strong binding affinity of its thiol groups for metal surfaces, a cornerstone for the development of various sensors.
When applied to a gold or silver surface, typically used in electrochemical and optical sensors, the molecule would form a dense, self-assembled monolayer (SAM). The two thiol groups could potentially lead to a very stable, bidentate attachment to the surface, where the molecule stands upright, exposing the aminoethyl-phenol moiety to the surrounding environment. This orientation is crucial for creating a functional interface for sensing applications. researchgate.net
The adsorption process involves the formation of a strong covalent bond between the sulfur atoms and the metal surface. mdpi.com The amino and hydroxyl groups exposed at the monolayer's surface can then act as recognition sites for target analytes through hydrogen bonding, electrostatic interactions, or further chemical modification. This functionalized surface can be used to selectively capture molecules of interest, leading to a detectable change in an electrical or optical signal.
Role in Nanomaterial Synthesis, Functionalization, and Stabilization
In the realm of nanotechnology, this compound is expected to be a valuable ligand for the synthesis, functionalization, and stabilization of nanoparticles.
Synthesis and Stabilization: Thiol-containing compounds are widely used to cap and stabilize metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), during their synthesis. The thiol groups bind strongly to the nanoparticle surface, preventing aggregation and controlling their size and shape. The presence of two thiol groups in this molecule could lead to enhanced stability through chelation-like effects on the nanoparticle surface. The amino and hydroxyl groups would form an outer hydrophilic layer, rendering the nanoparticles water-soluble and stable in biological media.
Functionalization: Nanoparticles functionalized with this compound would be endowed with reactive handles for further modification. The primary amine group can be easily coupled to biomolecules like DNA, antibodies, or enzymes using standard bioconjugation chemistry. This allows for the creation of sophisticated nanoparticle-based probes for targeted drug delivery, bioimaging, and diagnostics.
Chemo- and Biosensor Development (focus on chemical recognition mechanisms)
The development of chemosensors and biosensors based on this compound would leverage the unique properties of its multiple functional groups for chemical recognition.
Chemosensors: For the detection of heavy metal ions, the two thiol groups, in conjunction with the amino and hydroxyl groups, can act as a highly selective binding pocket. When this molecule is immobilized on a transducer (e.g., an electrode or a nanoparticle), the binding of a metal ion can be detected through various mechanisms:
Electrochemical Sensing: The binding event can alter the electron transfer properties at an electrode surface, leading to a change in current or potential that can be measured by techniques like cyclic voltammetry or differential pulse voltammetry.
Colorimetric Sensing: If used to functionalize gold or silver nanoparticles, the binding of an analyte can induce nanoparticle aggregation, resulting in a visible color change of the solution.
Fluorometric Sensing: The molecule could be integrated into a fluorescent probe where analyte binding modulates the fluorescence emission through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Biosensors: In biosensing, the compound would primarily serve as a versatile linker molecule. After immobilization on a sensor surface (e.g., a gold electrode or a Surface Plasmon Resonance chip) via its thiol groups, the terminal amino group can be used to covalently attach biorecognition elements such as enzymes or antibodies.
For example, an enzyme like tyrosinase could be immobilized to create a biosensor for phenolic compounds. In this setup, the enzyme catalyzes the oxidation of the target phenol (B47542), and the resulting product is electrochemically detected. The role of this compound is to provide a stable and biocompatible interface for the enzyme, ensuring its activity and the efficient transduction of the biological recognition event into a measurable signal.
Table 2: Summary of Functional Groups and Their Roles in Sensing
| Functional Group | Role in Sensing | Detection Principle |
| Thiol (-SH) | Anchoring to sensor surface (e.g., gold, silver). Direct binding of soft metal ions. | Surface-Enhanced Raman Scattering (SERS), Electrochemical, SPR. |
| Amino (-NH2) | Analyte recognition via H-bonding. Linker for biomolecule immobilization. | Potentiometric, Voltammetric, Colorimetric. |
| Hydroxyl (-OH) | Analyte recognition via H-bonding. Modulation of electronic properties. | Fluorometric, Electrochemical. |
Due to the scarcity of direct research on this compound, the detailed research findings and performance data tables typical for well-studied compounds cannot be provided. The potential applications described are based on established principles of materials science and the known reactivity of its constituent chemical functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Aminoethyl)-2,6-bis(sulfanyl)phenol, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via thiourea derivative formation. For example, reacting isothiocyanate intermediates (prepared from amino precursors using thiophosgene) with 4-(2-aminoethyl)phenol under basic conditions in acetonitrile yields thiourea derivatives. Subsequent sulfamoylation with sulfamoyl chloride enhances functionality. Purity optimization requires rigorous purification steps (e.g., column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiourea Formation | Acetonitrile, RT, 12h | ~75 |
| Sulfamoylation | Sulfamoyl chloride, DCM, 0°C | ~60 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aminoethyl and sulfanyl substituents. For instance, the aminoethyl group shows signals at δ 2.7–3.1 ppm (methylene protons) and δ 1.5–1.8 ppm (NH₂).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 262.43 for C₁₈H₃₀O).
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity (>95% recommended for research use) .
Advanced Research Questions
Q. How can this compound be integrated into nano-engineered materials for radiation protection?
- Methodological Answer : The compound (amino-BHT) is conjugated to single-wall carbon nanotubes (SWNTs) via:
Acid-Base Association : Carboxylic acid-functionalized SWNTs react with the amino group under mild aqueous conditions.
Covalent Attachment : EDC/NHS coupling activates SWNT carboxyl groups for stable amide bond formation.
- Solubility Enhancement : Polyethylene glycol (PEG) chains (MW: 2,000–5,000 Da) are co-attached to improve aqueous dispersion. Applications include mitigating oxidative stress in cellular models exposed to ionizing radiation .
- Key Data :
| Property | SWNT-amino-BHT-PEG |
|---|---|
| Solubility in PBS | >5 mg/mL |
| Radiation Shielding Efficiency | 20–30% reduction in ROS at 50 µg/mL |
Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfanyl-phenol derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity studies often arise from:
- Variability in Assay Conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and solvent (DMSO concentration <0.1%).
- Purity Verification : Cross-validate compound purity via HPLC and elemental analysis.
- Control Experiments : Use positive/negative controls (e.g., probucol analogs) to benchmark activity. For example, compare this compound’s carbonic anhydrase inhibition (IC₅₀) against known inhibitors .
Q. How does the electronic structure of this compound influence its antioxidant properties?
- Methodological Answer : The sulfanyl groups act as radical scavengers, while the aminoethyl moiety enhances solubility and metal chelation. Computational studies (DFT calculations) predict:
- HOMO-LUMO Gap : A narrow gap (~3.5 eV) indicates high electron-donating capacity.
- Binding Affinity : Molecular docking shows strong interactions with reactive oxygen species (ROS) like hydroxyl radicals (ΔG = −8.2 kcal/mol).
- Experimental Validation : Electron paramagnetic resonance (EPR) spectroscopy quantifies radical quenching efficiency .
Data Contradiction Analysis
Q. Why do studies report divergent stability profiles for sulfanyl-phenol derivatives under oxidative conditions?
- Methodological Answer : Stability discrepancies arise from:
- Substituent Effects : Bulky tert-butyl groups (e.g., in DTBSBP analogs) enhance steric protection, while methoxymethyl groups reduce oxidative resistance.
- Accelerated Testing : Avoid extrapolating accelerated degradation data (e.g., 40°C, 75% RH) to ambient conditions. Use Arrhenius modeling to predict shelf-life.
- Analytical Artifacts : LC-MS may detect degradation products (e.g., sulfoxides) not visible in UV-based assays. Multi-method validation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
